molecular formula C19H22N2O4S B5495765 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid

Cat. No.: B5495765
M. Wt: 374.5 g/mol
InChI Key: FBKFUQDXYDTTNT-UHFFFAOYSA-N
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Description

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a sulfonylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, 2,3-dimethylphenyl group, and sulfonylbenzoic acid moiety makes it a versatile compound with diverse applications .

Properties

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-5-3-8-18(15(14)2)20-9-11-21(12-10-20)26(24,25)17-7-4-6-16(13-17)19(22)23/h3-8,13H,9-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKFUQDXYDTTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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